

I-BRD9 selectivity over BET bromodomains

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Compound Focus: **I-BRD9**

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The Selectivity Profile of I-BRD9

The table below summarizes the key experimental data demonstrating the selectivity of **I-BRD9**.

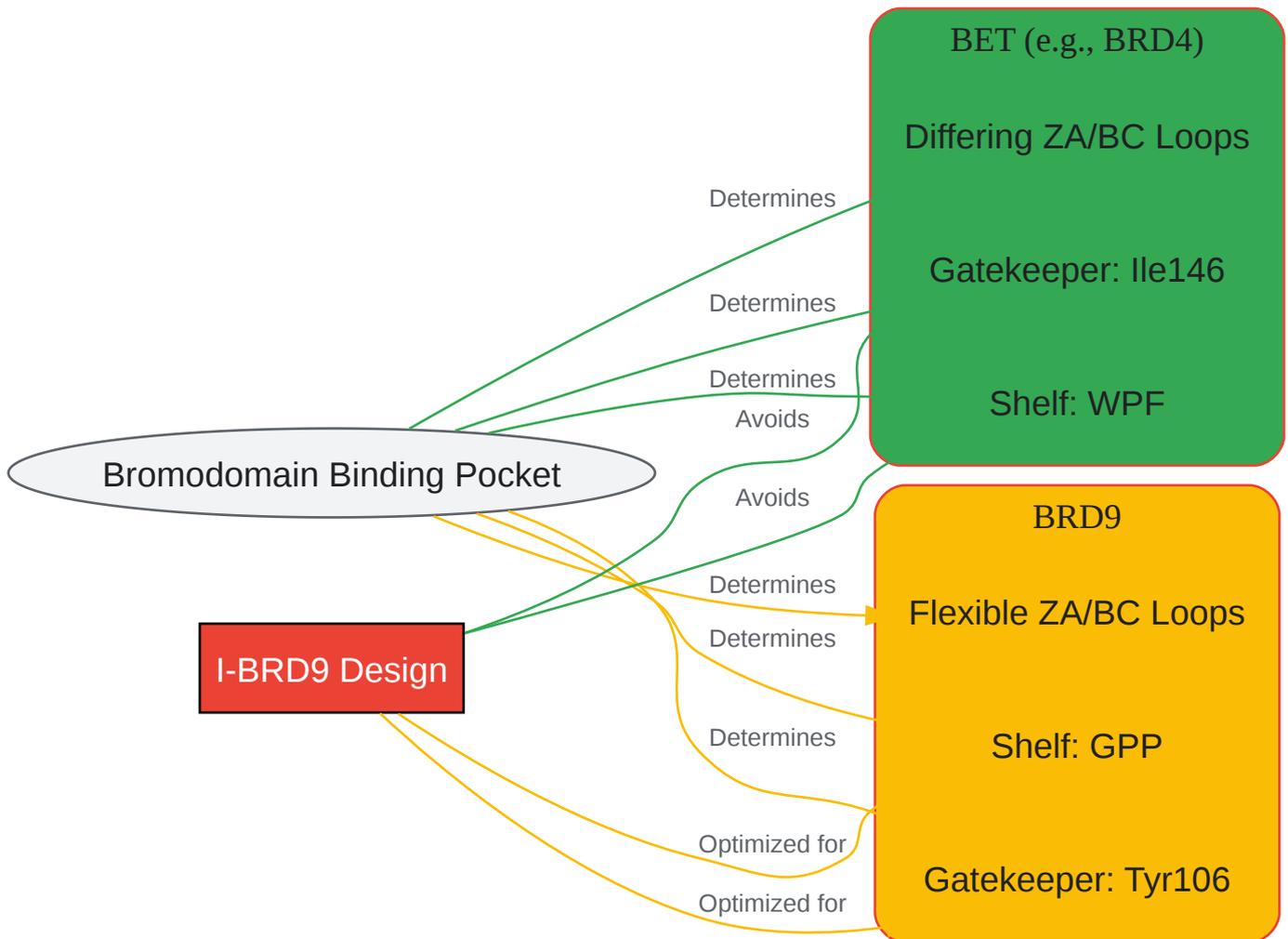
Target / Family	Assay Type	Reported Potency (pIC ₅₀ or IC ₅₀)	Selectivity Claim vs. Key Target
BRD9	Cell-free biochemical (TR-FRET)	pIC ₅₀ = 7.3 [1]	Primary Target
BRD4 (BET Family Representative)	Cell-free biochemical (TR-FRET)	pIC ₅₀ = 5.3 [1]	>700-fold [2] [1]
BRD7 (Close Homolog)	Cell-free biochemical (TR-FRET)	Information missing	>200-fold [2] [1]
Bromodomain Panel (34 domains)	Selectivity screening	Information missing	>70-fold selectivity against the panel [2]
BRD9 (Cellular Target Engagement)	NanoBRET (HEK293 cells)	IC ₅₀ = 0.158 μM [1]	Cellular activity confirmed
BRD9 (Cellular Binding)	Chemoproteomic (HuT78 cells)	IC ₅₀ = 0.079 μM [1]	Cellular activity confirmed

Structural Basis for Selectivity

The high selectivity of **I-BRD9** is not accidental but was achieved through **structure-based design** that exploits key differences in the binding pockets of BRD9 and BET bromodomains [2] [3].

- **The Gatekeeper Residue:** A critical difference is the "**gatekeeper**" residue at the entrance of the binding pocket. In BRD9, this residue is a bulky **Tyrosine (Tyr106)**, which restricts access to a deeper hydrophobic region. In contrast, BET bromodomains like BRD4 have a smaller **Isoleucine (Ile146)** at this position, creating a more open channel [2]. **I-BRD9** was designed to be less compatible with the BET pocket, thereby gaining selectivity.
- **The "Shelf" Motif:** BET bromodomains feature a characteristic "**WPF shelf**" (Tryptophan-Proline-Phenylalanine), while BRD9 has a "**GPP shelf**" (Glycine-Phenylalanine-Phenylalanine) [3]. The distinct shape and chemical properties of these shelves contribute to differential compound binding.
- **ZA and BC Loops:** The flexible ZA and BC loops that form the mouth of the binding pocket have different sequences and lengths between BRD9 and BET proteins. These variations affect how inhibitors like **I-BRD9** dock and make specific contacts [3].

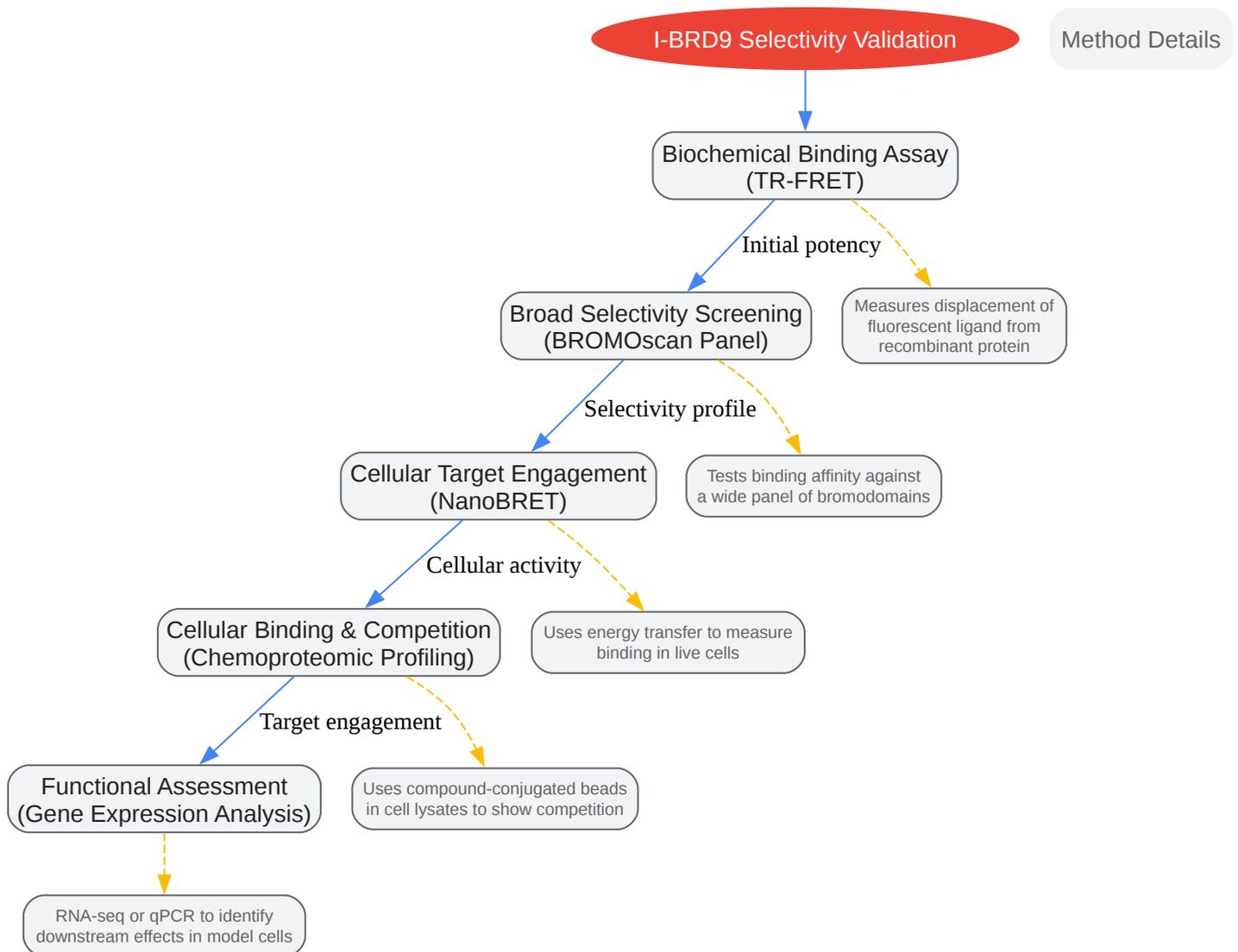
The following diagram illustrates the key structural features that determine binding selectivity.



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Key Experimental Methodologies

The selectivity of **I-BRD9** was validated using several robust experimental techniques. The workflow below outlines the key methods used to confirm its activity and selectivity at both biochemical and cellular levels.



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- **TR-FRET Assays:** These homogeneous biochemical assays quantify the ability of **I-BRD9** to displace a fluorescent tracer from recombinant bromodomain proteins, providing the initial potency (IC_{50}) data [2] [1].

- **Cellular Target Engagement (NanoBRET):** This method demonstrates that **I-BRD9** binds to BRD9 in a live cellular environment. It involves transfecting cells with a BRD9 construct fused to a luciferase (NanoLuc) and a histone fused to a fluorescent protein (HaloTag). Binding is measured via energy transfer, confirming cell permeability and intracellular target engagement [4] [1].
- **Chemoproteomic Competition Binding:** This technique uses **I-BRD9** or a derivative immobilized on sepharose beads to pull down BRD9 from cell nuclear extracts. The ability of free **I-BRD9** in solution to compete with this binding confirms specific target engagement in a complex cellular milieu [4] [1].

Research Applications and Distinctions

I-BRD9 is recognized as the **first selective cellular chemical probe** for BRD9 [2]. Its primary value lies in **target validation** and **phenotype elucidation**.

- **Function:** It has been used to identify genes regulated by BRD9 in cancer cell lines like Kasumi-1, implicating BRD9 in oncology and immune response pathways [2] [1].
- **Distinction from BET Inhibitors:** It is critical to distinguish **I-BRD9** from BET inhibitors (e.g., JQ1, I-BET762). While both target bromodomains, **BET inhibitors affect BRD2, BRD3, BRD4, and BRDT** and are being explored for cancer and inflammation [5] [6]. **I-BRD9** is selective for BRD9, a non-BET protein that is part of the ncBAF chromatin remodeling complex, and is investigated for roles in specific cancers and metabolic diseases [3].

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